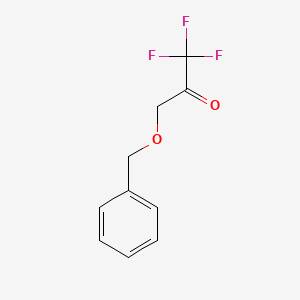
3-(benzyloxy)-1,1,1-trifluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés à cristaux liquides
Le composé a été utilisé dans la synthèse de nouveaux composés à cristaux liquides basés sur le groupe benzyloxy terminal . L'effet du groupe benzyloxy terminal sur les propriétés mésomorphes des matériaux à cristaux liquides développés à partir de bases de Schiff de type bâtonnet a été décrit .
Développement de dispositifs optiques
L'instrumentation à cristaux liquides (LC), qui comprend des dispositifs optiques, peut être développée en utilisant ce composé .
Création de capteurs de température/humidité
Le composé est également utilisé dans la création de capteurs de température/humidité .
Précurseur pour d'autres composés
Développement de médicaments
Études enzymatiques
Le composé est utilisé dans les études enzymatiques en raison de sa structure complexe.
Synthèse peptidique
Activité Biologique
2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)-, commonly referred to as trifluoromethyl ketone, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10F3O
- Molecular Weight : 208.18 g/mol
- CAS Number : 350-92-5
The biological activity of trifluoromethyl ketones is primarily attributed to their ability to interact with various molecular targets. These compounds often act as enzyme inhibitors or modulators of signaling pathways. In particular, the trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency in biological systems.
Key Mechanisms:
- Enzyme Inhibition : Trifluoromethyl ketones have been shown to inhibit phospholipase A2 (PLA2) enzymes, which are crucial in inflammatory processes. For example, studies indicate that specific derivatives can selectively inhibit GVIA iPLA2 with low IC50 values, demonstrating their potential as anti-inflammatory agents .
- Neuroprotective Effects : Research has demonstrated that trifluoromethyl ketones can exert neuroprotective effects against apoptosis in neuronal cells. This is particularly relevant in conditions such as neurodegenerative diseases .
Anti-inflammatory Activity
Trifluoromethyl ketones have been investigated for their anti-inflammatory properties. They inhibit key inflammatory mediators and enzymes involved in the inflammatory response:
- Inhibition of PLA2 : Selective inhibition of GVIA iPLA2 has been observed with IC50 values as low as 0.0073 μM . This suggests a strong potential for use in treating inflammatory conditions.
Neuroprotective Effects
Studies have indicated that these compounds can protect neuronal cells from apoptosis induced by low potassium levels:
- Neuroprotection : Trifluoromethyl ketones showed significant neuroprotective effects in cerebellar granule neurons exposed to apoptotic stimuli .
Case Studies and Research Findings
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-phenylmethoxypropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(14)7-15-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNAGEGGLIKCAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459811 |
Source


|
| Record name | 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329065-59-0 |
Source


|
| Record name | 2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














